molecular formula C28H21ClN6O4 B10872781 12-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

12-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10872781
M. Wt: 541.0 g/mol
InChI Key: XGZMKTHHRMBIFI-UHFFFAOYSA-N
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Description

The compound “12-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. Common synthetic methods might include:

    Cyclization reactions: to form the tetracyclic core.

    Substitution reactions: to introduce the chlorophenyl and dimethoxyphenyl groups.

    Furan ring formation: through cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

In medicine, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

Industrial applications could include its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: to modulate their activity.

    Interacting with DNA or RNA: to influence gene expression.

    Participating in signaling pathways: to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other tetracyclic molecules with chlorophenyl and dimethoxyphenyl groups. Examples could be:

    12-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene analogs: with different substituents.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H21ClN6O4

Molecular Weight

541.0 g/mol

IUPAC Name

12-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C28H21ClN6O4/c1-15-22-23(20-5-4-12-38-20)24-26-31-25(16-6-11-19(36-2)21(13-16)37-3)33-34(26)14-30-27(24)39-28(22)35(32-15)18-9-7-17(29)8-10-18/h4-14,23H,1-3H3

InChI Key

XGZMKTHHRMBIFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC(=C(C=C5)OC)OC)C6=CC=CO6)C7=CC=C(C=C7)Cl

Origin of Product

United States

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